ベンゼン-1,3-D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

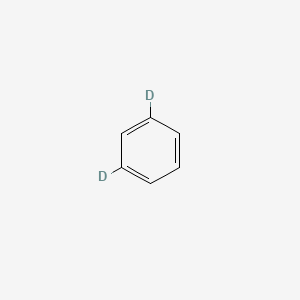

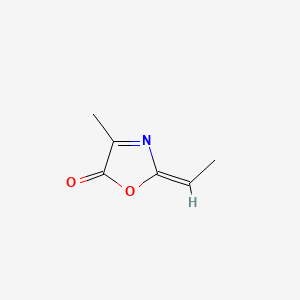

Benzene-1,3-D2 is a compound with the molecular formula C6H6 . It is also known by other names such as 1,3-Dideuteriobenzene .

Molecular Structure Analysis

The molecular structure of Benzene-1,3-D2 consists of a six-membered ring with alternating single and double bonds . The molecular weight is 80.12 g/mol .Chemical Reactions Analysis

Benzene and its derivatives, including Benzene-1,3-D2, undergo various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, and halogenation .Physical and Chemical Properties Analysis

Benzene-1,3-D2 shares many physical and chemical properties with benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .科学的研究の応用

これらのアプリケーションは、科学研究におけるベンゼン-1,3-D2の汎用性を示しています。そのユニークな同位体特性は、化学から生物学に至るまで、さまざまな分野の進歩に貢献しています。詳細や追加のアプリケーションについてご質問がある場合は、お気軽にお問い合わせください! 🌟

参考文献:

- Zhou, Y., Wang, K., Wang, B., Pu, Y., & Zhang, J. (2020). Occupational benzene exposure and the risk of genetic damage: a systematic review and meta-analysis. BMC Public Health, 20, 1113

- International Agency for Research on Cancer (IARC). (2017). IARC monographs on the evaluation of carcinogenic risks to humans

- Zhao, Y., & Wang, Y. (2022). Benzene exposure and lung cancer risk: a systematic review and meta-analysis. International Journal of Environmental Research and Public Health, 21(2), 205

Safety and Hazards

作用機序

Target of Action

Benzene-1,3-D2, like other benzene derivatives, primarily targets the cytochrome P450 enzymes , specifically CYP2E1 . These enzymes play a crucial role in the metabolism of various substances within the body, including the breakdown of toxins .

Mode of Action

The interaction of Benzene-1,3-D2 with its targets involves a process known as catalytic hydrogenation . This process involves the addition of hydrogen to the benzene ring, facilitated by a catalyst . The result is a change in the structure of the benzene molecule, which can lead to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by Benzene-1,3-D2 is the dopaminergic pathway . This pathway plays a crucial role in various functions such as motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .

Pharmacokinetics

The pharmacokinetics of Benzene-1,3-D2 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed throughout the body, where it interacts with its target enzymes . It is then metabolized, primarily by the cytochrome P450 enzymes, into various metabolites . These metabolites are then excreted from the body .

Result of Action

The result of Benzene-1,3-D2’s action involves changes at both the molecular and cellular levels. At the molecular level, the interaction of Benzene-1,3-D2 with its targets leads to changes in the structure of the benzene molecule . At the cellular level, these changes can lead to alterations in the function of the target enzymes, potentially affecting various cellular processes .

Action Environment

The action of Benzene-1,3-D2 can be influenced by various environmental factors. For instance, exposure to benzene has been found to be widespread, through the air, in consumer products, and in industry . Furthermore, the concentration of benzene in the environment can influence its action, efficacy, and stability . For example, the number of U.S. oil refineries exceeding the U.S. Environmental Protection Agency’s action level for benzene in 2023 was cut in half compared to 2020 .

特性

IUPAC Name |

1,3-dideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-DRSKVUCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does deuterium substitution affect the ESR spectrum of the benzene anion?

A1: Replacing hydrogen with deuterium in a benzene anion removes the degeneracy observed in the ESR spectrum of the unsubstituted benzene anion. [] This effect is observed in Benzene-1,3-D2, where the presence of deuterium atoms at positions 1 and 3 disrupts the symmetry of the molecule. This lifting of degeneracy provides valuable information about the electronic structure and spin density distribution within the radical anion. []

Q2: What is the significance of studying the temperature dependence of the ESR spectrum in deuterated benzene anions?

A2: Observing how the hyperfine splitting patterns in the ESR spectra of deuterated benzene anions, like Benzene-1,3-D2, change with temperature offers insights into the dynamic behavior of these radical species. The research found that the temperature dependence of hyperfine splittings in Benzene-1,3-D2 differs from that of the unsubstituted benzene anion. [] This difference highlights the influence of deuterium substitution on the vibrational modes and overall dynamics of the radical, ultimately affecting its ESR spectrum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)

![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)